
4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole
Übersicht
Beschreibung
4-(Chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole, also known as CMFEP, is a pyrazole-based compound with a wide range of potential applications in the scientific research field. It has been used in a variety of laboratory experiments and studies, and has been found to be a promising compound for the development of new drugs and treatments.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds Synthesis
Pyrazole derivatives serve as valuable building blocks for synthesizing a wide range of heterocyclic compounds. The unique reactivity of such compounds facilitates the generation of versatile cynomethylene dyes and various classes of heterocycles under mild reaction conditions (Gomaa & Ali, 2020). This demonstrates the potential of pyrazole derivatives, including the compound , in the synthesis of new materials and dyes.
Medicinal Chemistry Applications
Pyrazole derivatives are extensively explored in medicinal chemistry due to their significant biological activities. These compounds exhibit a broad spectrum of pharmacological properties, including anticancer, analgesic, anti-inflammatory, and antimicrobial activities (Dar & Shamsuzzaman, 2015). The research on pyrazoline, a closely related compound, also underscores the interest in this moiety for anticancer applications, showcasing the potential of such derivatives in drug discovery and pharmaceutical development (Ray et al., 2022).
Antifungal Applications
In the context of agricultural research, pyrazole derivatives have been tested against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. Some compounds demonstrated significant antifungal activity, highlighting the potential of pyrazole derivatives in developing new antifungal agents (Kaddouri et al., 2022).
Optoelectronic Materials
The incorporation of pyrazole and related heterocycles into π-extended conjugated systems has been of great interest for the development of novel optoelectronic materials. These materials are explored for applications in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the versatility of pyrazole derivatives in material science (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(2-fluoroethyl)-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2/c13-8-11-9-16(7-6-14)15-12(11)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNWKWMWVCSPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



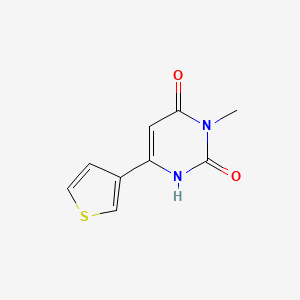
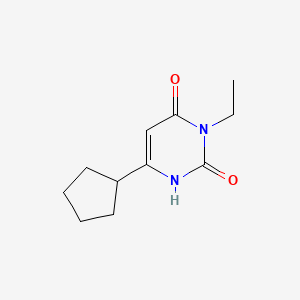

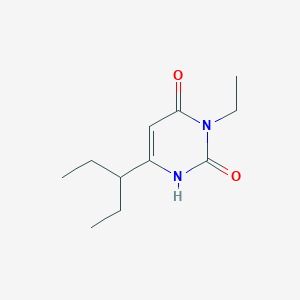
![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482469.png)


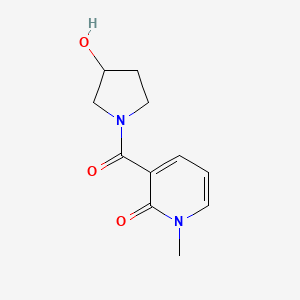
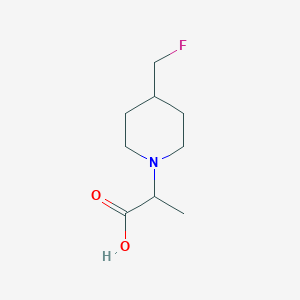

![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1482477.png)


![Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1482482.png)